molecular formula C15H14Cl2 B14441998 1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene CAS No. 78282-26-5

1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene

Cat. No.: B14441998
CAS No.: 78282-26-5
M. Wt: 265.2 g/mol
InChI Key: RPRVFIGKTBSAFW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene is an organic compound characterized by the presence of two chloromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene typically involves the chloromethylation of a benzene derivative. One common method is the Friedel-Crafts alkylation reaction, where benzyl chloride is reacted with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution: Products include benzyl ethers, benzyl amines, and other substituted derivatives.

    Oxidation: Products include benzyl alcohols and benzaldehydes.

    Reduction: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of polymers and advanced materials with specific properties.

    Pharmaceuticals: It is explored for its potential use in drug development and medicinal chemistry.

    Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in organic synthesis and biological studies to investigate enzyme mechanisms and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-4-(dichloromethyl)benzene
  • 1-(Chloromethyl)-4-methyl-benzene
  • 1-(Chloromethyl)-4-(hexadecyloxy)benzene

Uniqueness

1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene is unique due to the presence of two chloromethyl groups attached to different positions on the benzene ring. This structural feature imparts distinct reactivity and properties compared to similar compounds, making it valuable in specific synthetic and research applications.

Properties

CAS No.

78282-26-5

Molecular Formula

C15H14Cl2

Molecular Weight

265.2 g/mol

IUPAC Name

1-(chloromethyl)-2-[[4-(chloromethyl)phenyl]methyl]benzene

InChI

InChI=1S/C15H14Cl2/c16-10-13-7-5-12(6-8-13)9-14-3-1-2-4-15(14)11-17/h1-8H,9-11H2

InChI Key

RPRVFIGKTBSAFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)CCl)CCl

Origin of Product

United States

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